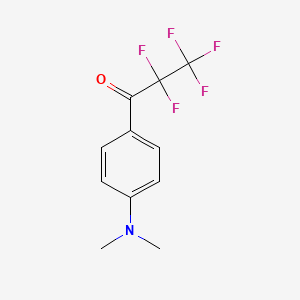
1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one is a synthetic organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a pentafluoropropanone moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one typically involves the reaction of 4-dimethylaminobenzaldehyde with pentafluoropropanone under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic anhydride and pyridine, to facilitate the formation of the desired product . The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformation efficiently .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed .
科学的研究の応用
1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one has several scientific research applications:
作用機序
The mechanism of action of 1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one involves its interaction with specific molecular targets and pathways. The dimethylamino group and the pentafluoropropanone moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. Detailed studies on its binding affinity and interaction mechanisms are essential to understand its full potential .
類似化合物との比較
Similar Compounds
4-(4-Dimethylaminophenyl)pyridine derivatives: These compounds share the dimethylaminophenyl group and exhibit similar chemical properties.
1-(4’-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride: This compound has a similar structural motif and is studied for its analgesic and anti-inflammatory activities.
2-(4-Dimethylaminophenyl)-1,3-benzoxazoles: These compounds are evaluated for their imaging applications in detecting amyloid plaques.
Uniqueness
1-(4-Dimethylaminophenyl)-2,2,3,3,3-pentafluoropropan-1-one is unique due to the presence of the pentafluoropropanone moiety, which imparts distinct chemical and physical properties. This makes it a valuable compound for various applications, particularly in fields requiring specific reactivity and stability .
特性
分子式 |
C11H10F5NO |
|---|---|
分子量 |
267.19 g/mol |
IUPAC名 |
1-[4-(dimethylamino)phenyl]-2,2,3,3,3-pentafluoropropan-1-one |
InChI |
InChI=1S/C11H10F5NO/c1-17(2)8-5-3-7(4-6-8)9(18)10(12,13)11(14,15)16/h3-6H,1-2H3 |
InChIキー |
LELGXCHKRIHOJI-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=CC=C(C=C1)C(=O)C(C(F)(F)F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


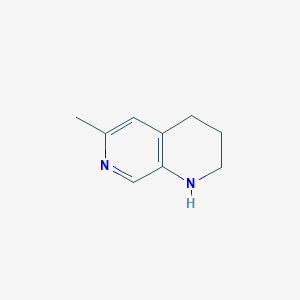
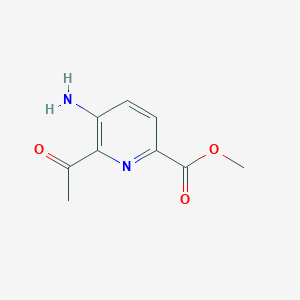
![2-(5-Chlorothiophen-2-yl)imidazo[1,2-a]pyridine](/img/structure/B14864856.png)
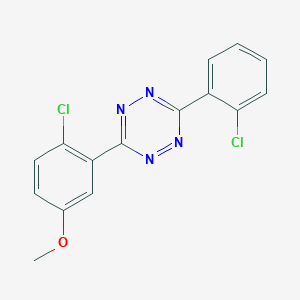
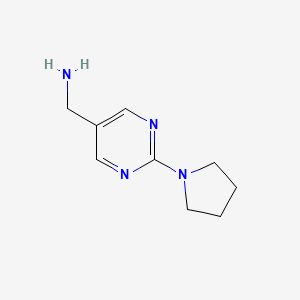
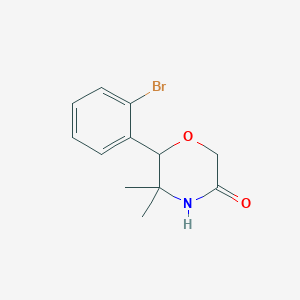
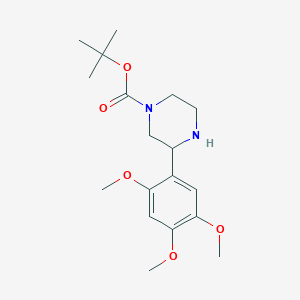
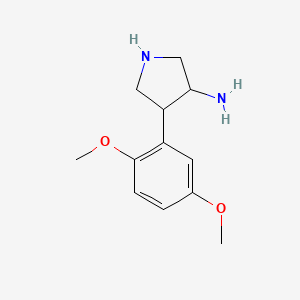
![Ethyl 6-amino-2-oxaspiro[3.3]heptane-6-carboxylate](/img/structure/B14864909.png)
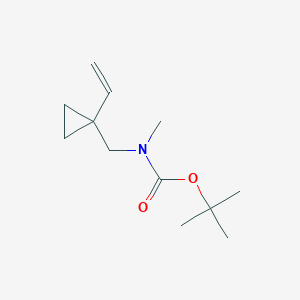
![(10S,13R,14R,17R)-3-hydroxy-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-1,2,3,5,6,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-7-one](/img/structure/B14864917.png)
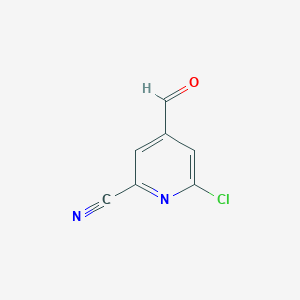
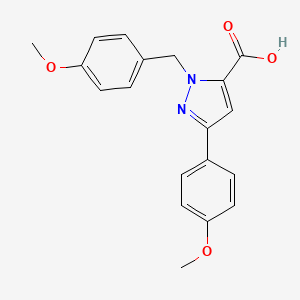
![2-[(4R,5S,7R,8S,13S,21S)-13,17,18,21-tetrahydroxy-7-(hydroxymethyl)-2,10,14-trioxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,15-tetraoxatetracyclo[10.7.1.14,8.016,20]henicosa-1(19),16(20),17-trien-11-yl]acetic acid](/img/structure/B14864947.png)
